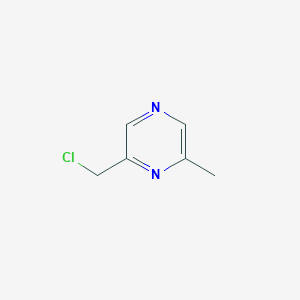

2-(Chloromethyl)-6-methylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-3-8-4-6(2-7)9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRBGEYTNRBJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529405 | |

| Record name | 2-(Chloromethyl)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81831-69-8 | |

| Record name | 2-(Chloromethyl)-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81831-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Chloromethyl 6 Methylpyrazine

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For halogenated pyrazines, these reactions provide a versatile route to functionalized derivatives.

Application of Suzuki, Stille, and Kumada Coupling Protocols

The chlorine atom in 2-(chloromethyl)-6-methylpyrazine, being attached to an electron-deficient pyrazine (B50134) ring, is susceptible to various palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. libretexts.org While specific examples for this compound are not extensively documented in the provided results, the general principles of Suzuki coupling on halopyrazines are applicable. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base like K₂CO₃ or CsF. researchgate.netorganic-chemistry.org The reactivity of the halide is a crucial factor, with iodides and bromides generally being more reactive than chlorides. wikipedia.org For less reactive chlorides, the choice of a highly active catalyst system is critical. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. libretexts.org The reaction of this compound with an organostannane, such as an aryltributylstannane, in the presence of a palladium catalyst like Pd(PPh₃)₄, would be expected to yield the corresponding coupled product. libretexts.org Additives like copper(I) salts can enhance the reaction rate. youtube.com

Kumada Coupling: This coupling involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Kumada coupling is a powerful method for forming carbon-carbon bonds. wikipedia.org For this compound, reaction with an aryl or alkyl Grignard reagent in the presence of a catalyst like Ni(dppe)Cl₂ would lead to the substitution of the chlorine atom. wikipedia.org

A comparative overview of these coupling reactions is presented in the table below.

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium complexes | Mild reaction conditions, commercially available reagents. libretexts.orgorganic-chemistry.org |

| Stille | Organotin (e.g., stannane) | Palladium complexes | Tolerates a wide variety of functional groups. organic-chemistry.orglibretexts.org |

| Kumada | Organomagnesium (Grignard reagent) | Nickel or Palladium complexes | High reactivity of the organometallic reagent. wikipedia.orgorganic-chemistry.org |

Other Organometallic Transformations of Halogenated Pyrazines

Beyond the Suzuki, Stille, and Kumada reactions, other transition metal-catalyzed transformations are applicable to halogenated pyrazines. These include the Sonogashira and Heck reactions, which are also typically palladium-catalyzed and allow for the introduction of alkynyl and alkenyl groups, respectively. rsc.orgresearchgate.net The lability of halogens on the electron-deficient pyrazine ring makes them good substrates for these types of reactions. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net For instance, the use of specific phosphine ligands can significantly influence the outcome of the coupling reaction. researchgate.net

Oxidation Reactions of the Pyrazine Nucleus

The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which alters the electronic properties of the ring and provides a handle for further functionalization.

Formation of Pyrazine N-oxides

The oxidation of pyrazines to their corresponding N-oxides is a common transformation. This can be achieved using various oxidizing agents. The introduction of an N-oxide group increases the electron density of the ring, making it more susceptible to electrophilic substitution and modifying the regioselectivity of subsequent reactions.

Synthetic Methodologies for 2 Chloromethyl 6 Methylpyrazine and Analogues

Direct Functionalization of Pyrazine (B50134) Methyl Groups

A primary route to 2-(chloromethyl)-6-methylpyrazine involves the direct chlorination of the methyl groups of 2,6-dimethylpyrazine (B92225). This method is often favored for its atom economy and straightforward approach.

Radical Chlorination Techniques for Monochloromethylation

Radical chlorination is a common method for the monochloromethylation of 2,6-dimethylpyrazine. This process typically involves the use of a chlorinating agent, such as N-chlorosuccinimide (NCS), in the presence of a radical initiator like benzoyl peroxide (BPO). The reaction is often carried out in a suitable solvent, such as carbon tetrachloride (CCl4), under light and with nitrogen protection to facilitate the radical chain reaction. mdpi.com This technique allows for the substitution of a hydrogen atom on one of the methyl groups with a chlorine atom, leading to the formation of this compound. The yield for this type of reaction can range from 40-60%. mdpi.com

Strategies for Regioselective Chloromethylation

Achieving regioselectivity in the chloromethylation of pyrazines is crucial, especially when dealing with unsymmetrical starting materials. In the case of 2,6-dimethylpyrazine, the two methyl groups are equivalent, simplifying the regioselectivity challenge for monochlorination. However, when synthesizing analogs with different substituents, directing the chlorination to a specific methyl group becomes a significant consideration. The choice of chlorinating agent and reaction conditions can influence where the chlorine atom is introduced. For instance, the use of thionyl chloride (SOCl2) is a robust method for chlorination, but it can lead to over-chlorination if the reaction is not carefully controlled. mdpi.com Milder reagents, such as a cyanuric chloride•DMF adduct, have been explored as alternatives to improve selectivity and reduce the formation of unwanted byproducts. mdpi.com

Optimization of Reaction Conditions for Enhanced Yields of Chloromethylated Pyrazines

Optimizing reaction conditions is paramount for maximizing the yield of the desired chloromethylated pyrazine. Factors such as temperature, reaction time, solvent, and the molar ratio of reactants play a critical role. For example, in the synthesis of chloromethyl ethylene (B1197577) carbonate, a related process, response surface methodology (RSM) has been used to statistically analyze and optimize process variables. mdpi.com This approach allows for the development of a quadratic model to study the interactions between independent variables and the reaction responses. The optimization of conditions, such as a temperature of 353 K, 11 bar CO2 pressure, and a 12-hour reaction time, led to a significant increase in product yield. mdpi.com While this example is for a different compound, the principles of systematic optimization of reaction parameters are directly applicable to enhancing the yield of this compound.

Multi-Step Synthetic Routes to the Pyrazine Core

An alternative to direct functionalization is the construction of the pyrazine ring from simpler, acyclic molecules. This approach offers greater flexibility in introducing a variety of substituents to the pyrazine core.

Derivatization from Precursor Pyrazine Compounds

Construction of Pyrazine Rings from Acyclic Building Blocks

The synthesis of the pyrazine ring from acyclic precursors is a versatile method that allows for the creation of a wide range of substituted pyrazines. A classical approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation to form the pyrazine ring. researchgate.net Another common method is the self-condensation of two molecules of an α-aminocarbonyl compound to yield a dihydropyrazine, which is then oxidized to the corresponding pyrazine. researchgate.net More contemporary methods include the dehydrogenative coupling of 1,2-aminoalcohols catalyzed by earth-abundant metals like manganese, which offers an atom-economical and environmentally benign route to symmetrically substituted pyrazines. acs.org These ring-synthesis strategies provide a powerful toolkit for accessing not only this compound but also a diverse array of its analogs with various substitution patterns.

Cyclization Methods for Pyrazine Derivatives

The formation of the pyrazine ring through cyclization is a foundational approach in the synthesis of its derivatives. These methods typically involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by an oxidation step. A common industrial method for producing pyrazine derivatives involves the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, over heterogeneous catalysts. nih.gov

A key strategy is the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines, which is considered a standard protocol for pyrazine synthesis. nih.gov Another approach involves the self-coupling of 2-amino alcohols through a dehydrogenative process. This reaction proceeds through the formation of an aldehyde intermediate from the β-amino alcohol, which then undergoes self-coupling to form a 2,5-dihydropyrazine derivative after eliminating two water molecules. Subsequent metal-catalyzed dehydrogenation yields the stable aromatic pyrazine ring. nih.gov

Research has also explored the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor. researchgate.net This precursor can then be converted to the final pyrazine product. The synthesis of pyrazines can also be achieved from α-halo ketones or through the condensation reaction of diamines and epoxides. nih.gov

| Starting Materials | Reaction Type | Key Intermediates | Reference |

|---|---|---|---|

| 1,2-Diamine and 1,2-Dicarbonyl | Condensation/Oxidation | Dihydropyrazine | nih.gov |

| Ethylenediamine and Vicinal Diol | Heterogeneous Catalysis | Not specified | nih.gov |

| 2-Amino Alcohols | Dehydrogenative Self-Coupling | Aldehyde, 2,5-Dihydropyrazine | nih.gov |

| α-Halo Ketones and Diamines | Condensation | Not specified | nih.gov |

| Diamines and Epoxides | Condensation | Not specified | nih.gov |

Advanced Approaches in Pyrazine Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the pyrazine core and introducing substituents. These advanced approaches often utilize metal catalysts to achieve high selectivity and yield under milder conditions.

Palladium-Catalyzed Cascade Reactions for Pyrazine Formation

One notable example is the palladium(II)-catalyzed cascade reaction between aminoacetonitriles and arylboronic acids, which yields unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org This process involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org Another advanced strategy involves a palladium-catalyzed aza-Wacker and Povarov reaction cascade of aryl amines and 1,6-dienes to produce complex fused heterocyclic systems. nih.gov While not directly forming simple pyrazines, the principles of palladium catalysis in constructing nitrogen-containing rings are highly relevant. Similarly, palladium catalysis combined with thermal cycloaddition can transform tricyclic aziridines into complex tetracyclic amines in a single step, highlighting the versatility of these catalysts in creating intricate molecular architectures. nih.gov

| Reactants | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aminoacetonitriles and Arylboronic Acids | Cascade C-C/C-N Coupling | Palladium(II) | Unsymmetrical 2,6-Disubstituted Pyrazines | organic-chemistry.org |

| Aryl Amines and 1,6-Dienes | Aza-Wacker/Povarov Cascade | PdCl2, 2,2'-Bipyrazine, NaBArF4 | Hexahydro-cyclopenta[b]quinolines | nih.gov |

| Tricyclic Aziridines | Cascade Cycloaddition | Palladium Catalyst | Tetracyclic Amines | nih.gov |

Metalation and Cross-Coupling Strategies for Substituted Pyrazines

Metalation followed by cross-coupling is a versatile strategy for the functionalization of the pyrazine ring. This approach allows for the regioselective introduction of a wide range of substituents. The direct metalation of pyrazine derivatives, such as 2,6-dichloropyrazine (B21018) and 2,6-dimethoxypyrazine, using strong amide bases like tmpMgCl·LiCl (tmp = 2,2,6,6-tetramethylpiperidyl) has been established. The resulting lithiated pyrazines can then react with various electrophiles. researchgate.net

Metal-catalyzed cross-coupling reactions are instrumental in the decoration of the pyrazine ring. tuwien.at For instance, copper-mediated intramolecular C-N cross-coupling of primary allylamines has been used to synthesize substituted pyrazolo[4,3-b]pyridines, demonstrating the utility of this method for constructing fused pyrazine systems. rsc.org While research on pyrazoles has shown the synthesis of substituted derivatives through tandem cross-coupling and electrocyclization of enol triflates and diazoacetates, similar principles can be envisioned for pyrazine synthesis. nih.gov Furthermore, radical cross-coupling reactions are emerging as a powerful and simple way to form carbon-carbon bonds, offering a potential alternative for synthesizing complex substituted pyrazines from simple starting materials. youtube.com

| Substrate | Reagent/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyrazine | tmpMgCl·LiCl | Directed ortho-Metalation | Functionalized Dichloropyrazines | researchgate.net |

| 2,6-Dimethoxypyrazine | tmpMgCl·LiCl | Directed ortho-Metalation | Functionalized Dimethoxypyrazines | researchgate.net |

| 4-Iodopyrazolecarbaldehyde-derived allylamines | Copper | Intramolecular C-N Cross-Coupling | Substituted Pyrazolo[4,3-b]pyridines | rsc.org |

A Comprehensive Analysis of the Reactivity and Chemical Transformations of this compound

The pyrazine ring system, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a crucial scaffold in numerous biologically active compounds and functional materials. Among its many derivatives, this compound stands out as a versatile building block, owing to the reactive chloromethyl group and the modifiable pyrazine core. This article delves into the specific chemical reactivity of this compound, focusing on its nucleophilic substitution and electrophilic aromatic substitution reactions.

2 Chloromethyl 6 Methylpyrazine As a Key Synthetic Building Block

Construction of Complex Heterocyclic Systems

The pyrazine (B50134) core is a prevalent motif in numerous biologically active compounds and functional materials. The presence of the chloromethyl group in 2-(Chloromethyl)-6-methylpyrazine offers a convenient handle for chemists to introduce molecular complexity and construct highly functionalized pyrazine-containing structures. This is primarily achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by a wide array of nucleophiles.

Assembly of Highly Substituted Pyrazine Architectures

The chloromethyl group (-CH₂Cl) on the pyrazine ring is an excellent electrophilic site, readily undergoing substitution reactions with various nucleophiles. This reactivity is the cornerstone for assembling highly substituted pyrazine architectures. By reacting this compound with different nucleophilic partners, a diverse range of substituents can be appended to the pyrazine core at the methylene (B1212753) position.

Palladium-catalyzed cross-coupling reactions of chloropyrazines have been extensively used to introduce cyano, alkenyl, alkynyl, alkyl, and aryl groups onto the pyrazine ring. While these reactions typically target chlorine atoms directly attached to the ring, the principle of using reactive handles for substitution is well-established. In the case of this compound, the benzylic-like reactivity of the chloromethyl group allows for facile displacement by O-, N-, S-, and C-centered nucleophiles. For instance, reaction with alcohols or phenols in the presence of a base yields ethers, while reaction with amines provides access to a variety of substituted aminomethyl-pyrazines.

A practical example of this utility is the synthesis of novel hederagenin–pyrazine derivatives, where a chloromethyl pyrazine is reacted with the complex natural product hederagenin in the presence of potassium carbonate to form an ether linkage. This demonstrates the ability of the chloromethyl group to connect the pyrazine moiety to large, multifunctional molecules, thereby creating complex and potentially bioactive hybrid structures.

Table 1: Examples of Nucleophilic Substitution Reactions for Pyrazine Elaboration

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Hederagenin, Phenols | Ethers |

| Nitrogen | Primary/Secondary Amines | Substituted Amines |

| Sulfur | Thiols, Thiophenols | Thioethers |

| Carbon | Cyanide, Enolates | Nitriles, C-C bonded structures |

Synthesis of Fused Heterocyclic Ring Systems

Beyond simple substitution, this compound can serve as a precursor for the synthesis of more complex fused heterocyclic systems. The chloromethyl group can be chemically transformed into other functional groups that can then participate in cyclization reactions to build new rings onto the pyrazine framework.

For example, the chloromethyl group can be converted to a phosphonium salt, which can then undergo a Wittig reaction to introduce an alkene. This alkene can subsequently be used in cycloaddition reactions. Alternatively, the chloromethyl group can be used to alkylate a suitably functionalized reaction partner, bringing the pyrazine ring into proximity with other reactive groups, thereby setting the stage for an intramolecular cyclization event to form a fused system.

The synthesis of 1,2,3-triazolo[1,5-a]pyrazines, a class of fused heterocycles, often proceeds through intermediates that could potentially be derived from chloromethyl pyrazines. For instance, conversion of the chloromethyl group to an azide, followed by a cycloaddition reaction, represents a plausible, though not explicitly cited, pathway to such fused systems. The general principle involves leveraging the reactivity of the side chain to construct a new annulated ring.

Precursor in Target-Oriented Organic Synthesis

The reliability and predictability of reactions involving the chloromethyl group make this compound an attractive starting material in multi-step syntheses of specific target molecules, including pharmaceutically relevant compounds.

Role in the Elaboration of Diverse Molecular Scaffolds

In target-oriented synthesis, building blocks must offer robust and selective reactivity. The chloromethyl group of this compound serves as a key electrophilic handle for attaching the methylpyrazine moiety to a wide variety of molecular scaffolds. This is particularly valuable in medicinal chemistry, where the pyrazine ring is a known pharmacophore found in numerous approved drugs.

The reaction of this compound with complex molecules containing nucleophilic functional groups (e.g., -OH, -NH₂, -SH) allows for the straightforward incorporation of the (6-methylpyrazin-2-yl)methyl group. This strategy has been employed in the synthesis of complex natural product derivatives, where the pyrazine unit is appended to modify the biological activity or physicochemical properties of the parent scaffold.

Utility in the Preparation of Specific Chemical Entities (e.g., substituted indazole derivatives)

Indazole derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them important targets in drug discovery. A common strategy for synthesizing substituted indazoles is the N-alkylation of the indazole ring. However, this reaction often presents a challenge in controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole nucleus.

This compound is an ideal alkylating agent for this purpose. In the presence of a suitable base, it can react with an indazole to form N-((6-methylpyrazin-2-yl)methyl)indazoles. The choice of reaction conditions, including the base, solvent, and temperature, can influence the ratio of the resulting N1 and N2 isomers. The synthesis of 3-(pyrazin-2-yl)-1H-indazole derivatives has been reported as part of a program to develop potential kinase inhibitors, highlighting the pharmaceutical relevance of combining these two heterocyclic motifs.

Table 2: Regioselectivity in Indazole Alkylation

| Position | General Structure | Comments |

| N1-Alkylation | Often the thermodynamically favored product. | |

| N2-Alkylation | Can be favored under certain kinetic conditions or with specific substitution patterns. |

Design and Synthesis of Monomers for Polymer Chemistry

The application of heterocyclic compounds in polymer science is a growing field, with pyrazine-containing polymers being explored for their unique electronic and material properties. This compound serves as a valuable precursor for the design and synthesis of novel monomers.

The reactive chloromethyl group is the key to its utility in this context. It can be readily transformed into a variety of polymerizable functional groups. For instance, elimination of HCl can generate the corresponding 2-methyl-6-vinylpyrazine, a monomer suitable for addition polymerization. The synthesis of polymers from analogous compounds, such as poly(m-halomethylstyrene)s, is well-documented and proceeds via anionic polymerization of a protected monomer, followed by transformation to the reactive halomethyl group. This demonstrates a viable pathway for creating well-defined pyrazine-containing polymers.

Alternatively, the chloromethyl group can participate directly in polycondensation reactions. For example, reaction with a dinucleophile, such as a bisphenol or a diamine, could lead to the formation of polyesters or polyamides, respectively, where the methylpyrazine unit is incorporated into the polymer backbone. The substitution reactions of poly(chloromethylstyrene) with various nucleophiles are known, establishing the feasibility of using such reactive groups in polymer modification and synthesis. This versatility allows for the rational design of new polymers with tailored properties for applications in materials science.

Computational and Theoretical Investigations of 2 Chloromethyl 6 Methylpyrazine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic properties. These methods are essential for understanding the fundamental nature of a chemical compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajrcps.comnih.gov It has proven to be a highly effective tool for determining molecular geometry, vibrational frequencies, and energies of chemical reactions. ajrcps.com The core principle of DFT is to model the electron correlation via a functional of the spatially dependent electron density.

For 2-(Chloromethyl)-6-methylpyrazine, DFT calculations would begin with a geometry optimization. This process systematically alters the positions of the atoms until the lowest energy conformation (a true minimum on the potential energy surface) is found. nih.gov The outcome of this optimization is a detailed three-dimensional structure from which key geometric parameters can be extracted. These parameters include the bond lengths between constituent atoms (e.g., C-C, C-N, C-H, C-Cl) and the bond angles that define the molecule's shape. ajrcps.com Comparing these theoretical values with experimental data, if available, can validate the chosen computational model. ajrcps.com

The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is also a primary output of DFT calculations. mdpi.com These studies provide a map of electron distribution, highlighting regions of high or low electron density.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, for illustrative purposes.

Table 1: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations This table is for illustrative purposes and does not represent experimentally verified data.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-C3 (ring) | 1.39 Å |

| N1-C2 (ring) | 1.34 Å | |

| C5-C6 (ring) | 1.39 Å | |

| C6-N1 (ring) | 1.33 Å | |

| C2-C7 (CH₂Cl) | 1.51 Å | |

| C7-Cl | 1.79 Å | |

| C6-C8 (CH₃) | 1.52 Å | |

| Bond Angles | N1-C2-C3 | 122.5° |

| C2-N4-C5 | 116.0° | |

| N1-C6-C5 | 121.8° | |

| C3-C2-C7 | 120.5° | |

| C2-C7-Cl | 111.0° | |

| Dihedral Angle | N1-C2-C7-Cl | 90.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity and electronic transitions. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). rsc.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajrcps.com A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. rsc.org Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. materialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring, while the LUMO may have significant contributions from the chloromethyl group, particularly the antibonding σ*(C-Cl) orbital. The interaction between these orbitals can describe intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation. ajrcps.com

Table 2: Illustrative Frontier Orbital Properties for this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 7.95 |

| Ionization Potential | I ≈ -EHOMO | 9.15 |

| Electron Affinity | A ≈ -ELUMO | 1.20 |

The analysis focuses on donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net The strength of these interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy, E(2). rsc.org A higher E(2) value indicates a more significant interaction and greater charge delocalization from the donor to the acceptor orbital. rsc.org

In this compound, key intramolecular interactions would include:

Delocalization of electron density from the nitrogen lone pairs (LP) into the antibonding π* orbitals of the pyrazine ring.

Hyperconjugative interactions between the σ bonds of the methyl (CH₃) and chloromethyl (CH₂Cl) groups and the π* orbitals of the ring.

Interactions involving the chlorine lone pairs and adjacent antibonding orbitals.

These interactions collectively stabilize the molecule and influence its geometric and electronic properties. mdpi.com

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 25.5 |

| LP (1) N4 | π* (C3-C2) | 18.2 |

| σ (C6-C8) | π* (N1-C6) | 5.1 |

| σ (C2-C7) | π* (N1-C2) | 4.8 |

| LP (3) Cl | σ* (C2-C7) | 1.5 |

Molecular Simulation Methodologies

While quantum mechanics excels at describing the properties of a single molecule, molecular simulation methodologies are used to explore the dynamic behavior and conformational possibilities of molecules, often in a condensed phase or interacting with other entities.

The flexibility of this compound, particularly the rotation of the chloromethyl and methyl groups, can be investigated using Molecular Dynamics (MD) and Monte Carlo (MC) simulations. nih.govscienceopen.com

Molecular Dynamics (MD) simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. scienceopen.com This provides a time-dependent view of molecular motion, allowing for the observation of conformational changes, vibrations, and rotations as they occur. An MD simulation could reveal the preferred rotational orientation (conformation) of the chloromethyl group relative to the pyrazine ring and the energy barriers separating different conformations. gwdg.de

Monte Carlo (MC) simulations use a statistical approach to sample the conformational space of a molecule. nih.gov Instead of following a trajectory, MC methods generate a large number of random configurations and accept or reject them based on their calculated energy according to Boltzmann statistics. scienceopen.com This technique is highly effective for exploring a wide range of possible conformations to identify the most stable, low-energy states. nih.gov

Both methods are crucial for understanding the conformational landscape of a molecule, which dictates how it can adapt its shape to interact with other molecules or surfaces. nih.gov

Understanding how this compound interacts with other molecules or surfaces is key to predicting its behavior in various applications. Theoretical methods can characterize the non-covalent forces that govern these interactions. nih.gov These forces include van der Waals interactions, electrostatic interactions, and hydrogen or halogen bonds. nih.govnih.gov

For example, simulations could model the adsorption of this compound onto a surface like graphite (B72142) or a metal oxide. Such a study would identify the likely binding orientation and calculate the adsorption energy. Key interactions would likely involve:

π-π stacking: The interaction between the aromatic π-system of the pyrazine ring and the surface.

Halogen bonding: The interaction between the electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic site on the surface. nih.gov

Hydrogen bonding: Weak interactions between the C-H bonds of the methyl/chloromethyl groups and the surface.

Quantum chemical methods, such as DFT with dispersion corrections or Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, providing a deep understanding of the nature of the binding. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound, a key intermediate in the production of various biologically active compounds, typically involves the free-radical chlorination of 2,6-dimethylpyrazine (B92225). Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of such reaction mechanisms. These theoretical investigations provide insights into reaction pathways, the structures of transient species, and the energetic factors that govern the reaction's progress and outcome.

Transition State Analysis and Reaction Pathway Predictions

Computational studies on the free-radical chlorination of alkylaromatic compounds, which serve as excellent models for the chlorination of 2,6-dimethylpyrazine, have detailed a multi-step reaction pathway. The process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). This is typically achieved through the application of UV light or the use of a radical initiator.

The subsequent and crucial step is the abstraction of a hydrogen atom from one of the methyl groups of 2,6-dimethylpyrazine by a chlorine radical. This leads to the formation of a resonance-stabilized pyrazinylmethyl radical and a molecule of hydrogen chloride (HCl). The stability of this radical intermediate is a key factor in the selectivity of the reaction for the methyl group over other positions on the pyrazine ring.

The final step in the primary reaction sequence is the reaction of the pyrazinylmethyl radical with a molecule of Cl₂ to yield the desired product, this compound, and another chlorine radical, which can then propagate the chain reaction.

Table 1: Calculated Activation Energies for a Model Free-Radical Chlorination Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Initiation | Cl₂ → 2 Cl• | High (requires energy input) |

| Propagation 1 | Pyrazine-CH₃ + Cl• → Pyrazine-CH₂• + HCl | Low to moderate |

| Propagation 2 | Pyrazine-CH₂• + Cl₂ → Pyrazine-CH₂Cl + Cl• | Very low |

Note: The values presented are representative and derived from computational studies on analogous aromatic systems. The actual values for 2,6-dimethylpyrazine may vary.

Computational Insights into Reactivity Factors and Selectivity

Computational modeling provides significant insights into the factors that control the reactivity and selectivity of the chlorination of 2,6-dimethylpyrazine. The pyrazine ring, being an electron-withdrawing group, influences the bond dissociation energy (BDE) of the C-H bonds in the adjacent methyl groups. This electronic effect stabilizes the resulting pyrazinylmethyl radical through resonance, making the methyl hydrogens more susceptible to abstraction compared to hydrogens on the aromatic ring itself.

Selectivity in this reaction refers to the preference for the formation of the mono-chlorinated product, this compound, over the di-chlorinated product, 2,6-bis(chloromethyl)pyrazine, or other side products. Computational studies can predict the relative energies of the transition states leading to these different products. The formation of the mono-chlorinated product is generally favored under controlled reaction conditions. Once one methyl group is chlorinated, the electron-withdrawing nature of the chloromethyl group can slightly deactivate the remaining methyl group towards further radical abstraction, although this effect is often subtle.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Relevant C-H Bonds

| Bond | Bond Dissociation Energy (kcal/mol) |

| Pyrazine-CH₂-H | Lower (due to radical stabilization) |

| Pyrazine ring C-H | Higher |

Note: These are qualitative comparisons based on established principles of organic chemistry and computational studies on similar heterocyclic systems.

Advanced Spectroscopic Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(Chloromethyl)-6-methylpyrazine by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be predicted based on its structural components and data from analogous compounds like 2-methylpyrazine (B48319) and 2-chloro-6-methylpyrazine. acs.orgchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule: the methyl group protons, the chloromethyl group protons, and the aromatic protons on the pyrazine (B50134) ring.

Methyl Protons (-CH₃): These protons are anticipated to appear as a singlet in the upfield region, typically around δ 2.5-2.7 ppm. This prediction is supported by data from 2-methylpyrazine, where the methyl protons resonate at approximately δ 2.57 ppm. chemicalbook.com

Chloromethyl Protons (-CH₂Cl): The methylene (B1212753) protons of the chloromethyl group are expected to be significantly downfield due to the deshielding effect of the adjacent chlorine atom and the pyrazine ring. This signal should appear as a sharp singlet in the range of δ 4.6-4.8 ppm.

Aromatic Protons (Ring CH): The two non-equivalent protons on the pyrazine ring (at positions 3 and 5) will appear as two distinct singlets or a pair of doublets if there is any observable coupling. In similar monosubstituted or disubstituted pyrazines, these protons typically resonate in the highly deshielded region of δ 8.3-8.6 ppm. acs.orgchemicalbook.com For instance, in 2-methylpyrazine, the ring protons appear at approximately δ 8.38 ppm and δ 8.48 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

Methyl Carbon (-CH₃): This carbon will appear at the most upfield position, typically around δ 20-22 ppm. In 2-methylpyrazine, this signal is found at approximately 21.5 ppm. chemicalbook.com

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to resonate in the range of δ 45-50 ppm due to the electronegativity of the chlorine atom.

Aromatic Carbons: The four carbons of the pyrazine ring will show signals in the downfield region (δ 140-160 ppm). The carbons bonded to the substituents (C2 and C6) will have distinct chemical shifts from the carbons bonded to hydrogen (C3 and C5). Based on data for 2-chloro-6-methylpyrazine, the ring carbons are observed at approximately δ 143.1, 144.9, 151.3, and 156.4 ppm. nih.gov A similar pattern is anticipated for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Analogs

| Assignment | Predicted ¹H Shift (ppm) for this compound | ¹H Shift (ppm) for 2-Methylpyrazine chemicalbook.com | Predicted ¹³C Shift (ppm) for this compound | ¹³C Shift (ppm) for 2-Chloro-6-methylpyrazine nih.gov |

|---|---|---|---|---|

| -CH₃ | 2.6 | 2.57 | 21.5 | - |

| -CH₂Cl | 4.7 | - | 47.0 | - |

| Ring H (H3/H5) | 8.4-8.6 | 8.38, 8.48 | - | - |

| Ring C (-H) | - | - | 143-145 | 143.1, 144.9 |

Note: Predicted values are estimates based on structural analysis and data from analogous compounds.

Vibrational Spectroscopy Methodologies (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound by probing its molecular vibrations.

FTIR Spectroscopy: The FTIR spectrum is expected to display characteristic absorption bands corresponding to the various bonds within the molecule.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and chloromethyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range. C-H bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are characteristic and appear in the 1400-1600 cm⁻¹ region. These bands are crucial for confirming the presence of the pyrazine core.

C-Cl Vibration: A distinct band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. This peak is a key identifier for the chloromethyl substituent.

Ring Vibrations: The pyrazine ring itself has characteristic ring breathing and deformation modes that appear throughout the fingerprint region (below 1500 cm⁻¹).

Analysis of the related compound 2-chloro-6-methyl pyridine (B92270) shows C-H deformation vibrations around 1456 cm⁻¹ and ring vibrations in the 1400-1600 cm⁻¹ range, which supports the predicted regions for these vibrations in a similar heterocyclic system. orientjchem.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the pyrazine ring are often strong in the Raman spectrum. The C-Cl stretch may also be Raman active. The technique is particularly useful for studying the molecule in aqueous solutions, where FTIR is often hindered by water absorption.

Predicted FTIR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching | Aromatic C-H | 3000-3100 |

| Stretching | Aliphatic C-H (-CH₃, -CH₂Cl) | 2850-2980 |

| Stretching | Ring C=N, C=C | 1400-1600 |

| Bending | -CH₃ | 1380-1450 |

| Stretching | C-Cl | 600-800 |

Note: Predicted values are based on typical functional group frequencies and data from similar heterocyclic compounds.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight: 142.59 g/mol ), MS is crucial for confirming its identity and elucidating its fragmentation pathways. nist.gov

Electron Ionization (EI-MS): In a typical EI-MS experiment, the molecule is expected to show a distinct molecular ion peak (M⁺˙).

Molecular Ion Peak: A prominent molecular ion peak should be observed at m/z ≈ 142. Due to the presence of chlorine, a characteristic isotopic peak (M+2) at m/z ≈ 144 with an intensity of about one-third of the molecular ion peak is expected, confirming the presence of a single chlorine atom.

Key Fragmentation Pathways: The fragmentation of the molecular ion provides structural clues. Common fragmentation patterns for alkyl- and haloalkyl-substituted pyrazines include:

Loss of Chlorine Radical (M - Cl): A significant fragment at m/z ≈ 107 would result from the cleavage of the C-Cl bond, forming a stable pyrazinylmethyl cation. This is often a dominant fragmentation pathway.

Loss of the Chloromethyl Group (M - CH₂Cl): Fragmentation can lead to the loss of the entire chloromethyl group, resulting in a methylpyrazine cation at m/z ≈ 93.

Loss of a Hydrogen Radical (M - H): A peak at m/z ≈ 141 may be observed, typically from the methyl group, leading to the formation of a stable substituted pyrazinylmethyl cation.

Ring Fragmentation: The pyrazine ring itself can undergo cleavage, leading to smaller charged fragments characteristic of the pyrazine core structure, such as ions at m/z values corresponding to the loss of HCN or other small neutral molecules. nist.govlibretexts.org

The mass spectrum of the related compound 2-ethyl-6-methylpyrazine (B77461) shows a base peak corresponding to the loss of a methyl radical (M-15), which highlights the tendency for cleavage at the benzylic-like position. nist.gov A similar propensity for cleavage at the C-Cl bond is expected for this compound.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 144 | [C₆H₇³⁷ClN₂]⁺˙ | Isotopic Molecular Ion (M+2) |

| 142 | [C₆H₇³⁵ClN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₆H₆N₂]⁺-CH₂ | Loss of Chlorine Radical (M - Cl) |

Note: The relative intensities of these fragments depend on the ionization energy and the stability of the resulting ions.

Future Research Trajectories and Interdisciplinary Outlooks

Innovations in Sustainable and Green Synthetic Routes for Halogenated Pyrazines

The synthesis of halogenated pyrazines, including the chlorination of methylpyrazine precursors, has traditionally relied on conventional methods that often involve hazardous reagents and generate significant waste. The future of pyrazine (B50134) synthesis is increasingly focused on aligning with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

One promising avenue is the adoption of flow chemistry . Continuous-flow reactors offer enhanced safety, precise control over reaction parameters, and improved scalability compared to batch processes. For the chlorination of a methylpyrazine side-chain, flow chemistry can mitigate the risks associated with exothermic reactions and the handling of reactive chlorinating agents, leading to cleaner reaction profiles and higher yields.

Another key area of innovation is biocatalysis . The use of enzymes, such as flavin-dependent halogenases, presents a highly selective and environmentally friendly alternative for the halogenation of aromatic systems under mild, aqueous conditions. While typically focused on ring halogenation, ongoing research into enzyme engineering could yield biocatalysts capable of selective side-chain halogenation, representing a significant leap towards sustainable production.

Furthermore, research into alternative chlorinating agents continues to be a priority. Traditional reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) are effective but have environmental drawbacks. A method for the chlorination of various methyl pyrazines utilizes NCS and benzoyl peroxide (BPO) in carbon tetrachloride. Future work will likely focus on developing solid-supported reagents or electrochemical methods that use simple chloride salts (e.g., NaCl) as the chlorine source, minimizing waste and avoiding toxic materials.

Table 1: Comparison of Traditional vs. Green-Leaning Synthetic Approaches for Halogenated Pyrazines

| Parameter | Traditional Batch Synthesis | Emerging Green Approaches |

| Reagents | Often involves toxic and hazardous materials (e.g., SO2Cl2, CCl4). | Use of benign sources (e.g., NaCl), biocatalysts (halogenases), or recyclable reagents. |

| Solvents | High-volume, often chlorinated and volatile organic compounds. | Solvent-free (mechanochemistry), aqueous media (biocatalysis), or green solvents. |

| Safety | Risks of thermal runaways, handling of corrosive/toxic substances. | Enhanced control in flow reactors, milder conditions for biocatalysis. |

| Efficiency | Can suffer from side reactions, leading to lower yields and complex purification. | Higher selectivity, improved yields, and simplified in-line purification in flow systems. |

| Waste | Significant generation of hazardous waste. | High atom economy, reduced byproducts, and easier catalyst recycling. |

Advanced Functionalization Strategies for Enhanced Molecular Complexity

2-(Chloromethyl)-6-methylpyrazine is a valuable synthon primarily due to its reactive chloromethyl group, which serves as a versatile handle for introducing molecular diversity. Future research will focus on expanding the toolkit of reactions to modify this and other positions on the pyrazine core, enabling the construction of highly complex and functional molecules.

The chloromethyl group is a potent electrophile, ideal for nucleophilic substitution reactions . This allows for the straightforward introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, to build diverse libraries of pyrazine derivatives. Beyond simple substitution, advanced strategies involving phase-transfer catalysis or the use of ionic liquids as solvents can enhance reaction efficiency and expand the scope of applicable nucleophiles.

Another major frontier is the transition-metal-catalyzed cross-coupling of the C-Cl bond. While the chloromethyl group is typically used in substitution, derivatization to other halides or pseudohalides could open pathways for reactions like Suzuki, Stille, and Kumada-Corriu couplings, attaching new aryl or alkyl fragments directly to the methyl position. More directly, the chlorine atoms on the pyrazine ring are ideal substrates for such reactions, and methods for the regioselective chlorination of the ring in the presence of the chloromethyl group would be highly valuable. For instance, 2-chloropyrazines have been shown to be ideal substrates for nickel-catalyzed Kumada–Corriu cross-coupling reactions.

Furthermore, C-H functionalization represents a powerful strategy for modifying the pyrazine scaffold in a step-economical manner. Research into the selective activation of the C-H bonds on the pyrazine ring or the 6-methyl group would allow for the direct installation of new substituents without the need for pre-functionalization. Iron-catalyzed C-H functionalization has been successfully applied to pyrazines, demonstrating a robust methodology for coupling with organoboron agents. This approach avoids the lengthy synthesis of halogenated precursors and aligns with green chemistry principles by minimizing synthetic steps.

Table 2: Overview of Functionalization Strategies for the Pyrazine Scaffold

| Position of Functionalization | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |

| Chloromethyl Group | Nucleophilic Substitution | Amines, Alcohols, Thiols, Cyanides | Ethers, Thioethers, Nitriles, Secondary/Tertiary Amines |

| Pyrazine Ring (C-H) | C-H Activation/Functionalization | Iron, Palladium, or Rhodium catalysts | Arylation, Alkylation, Acylation |

| Pyrazine Ring (C-X) | Cross-Coupling Reactions | Palladium, Nickel, or Copper catalysts with organoboronates, organostannanes, Grignard reagents. | Biaryl structures, Alkylated pyrazines |

| Methyl Group (C-H) | Radical or Metal-Catalyzed Functionalization | Iridium or Ruthenium catalysts, Radical initiators | Alkylation, Arylation |

Integration with Emerging Research Fields in Chemical Sciences

The functionalized pyrazine derivatives accessible from this compound are poised to make significant contributions to several emerging and interdisciplinary fields of research.

In medicinal chemistry , the pyrazine core is a "privileged scaffold" found in numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the anticancer drug Bortezomib. Halogenated pyrazine derivatives are actively being investigated for their antimicrobial properties. The ability to use this compound to systematically introduce a variety of side chains allows for the fine-tuning of structure-activity relationships (SAR) in drug discovery programs targeting kinases, infectious diseases, and cancer. For example, novel hederagenin–pyrazine derivatives have been synthesized from chloromethyl pyrazines and evaluated for their cytotoxic activities.

In materials science and organic electronics , pyrazine-containing molecules are of high interest for their electron-deficient nature, which is beneficial for creating n-type organic semiconductors. Pyrazine-based polymers and low-bandgap π-conjugated systems have been developed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemiresistive sensors. The functionalization capabilities of this compound can be leveraged to attach the pyrazine core to larger conjugated systems, tune solubility and morphology, and control the electronic properties of new materials. For instance, pyrazine-linked covalent organic frameworks (COFs) have been synthesized for their semiconducting properties.

In the field of chemical biology , pyrazine derivatives can be used to create molecular probes and sensors. By attaching a fluorophore or a reactive group to the pyrazine scaffold via the chloromethyl handle, researchers can design tools to study biological processes. Pyrazine-based coordination complexes are also being explored for their sensing capabilities for various analytes and as potential catalysts.

Finally, in supramolecular chemistry , the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors and coordination sites for metals, making them excellent components for self-assembling systems and metal-organic frameworks (MOFs). The ability to introduce specific functional groups allows for the design of pyrazine-based ligands that can direct the formation of complex, functional supramolecular architectures.

Q & A

Q. Methodology :

Molecular Dynamics (MD) : Simulates membrane permeability using lipid bilayer models.

Free Energy Perturbation (FEP) : Quantifies binding affinity changes for halogen substituents .

How can researchers address contradictions in reported reaction yields for pyrazine derivatives?

Advanced Research Question

Yield discrepancies arise from:

- Impurity Profiles : Unreported byproducts (e.g., di-substituted derivatives) skew HPLC purity metrics .

- Catalyst Deactivation : Residual moisture in solvents reduces Pd catalyst efficiency in halogenation steps .

Q. Resolution Strategy :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading).

- Reproducibility Protocols : Standardize solvent drying and inert atmosphere protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.